N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Description
N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyrrolidine ring, and a cyclohexyl group
Properties
Molecular Formula |
C20H30N2O4S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H30N2O4S/c1-2-26-18-10-12-19(13-11-18)27(24,25)22(17-8-4-3-5-9-17)16-20(23)21-14-6-7-15-21/h10-13,17H,2-9,14-16H2,1H3 |
InChI Key |
VIKVTKVMBIPAPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The initial step often involves the preparation of the pyrrolidine derivative through the reaction of pyrrolidine with an appropriate acylating agent.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Cyclohexyl and Ethoxy Group Introduction: The final steps involve the introduction of the cyclohexyl and ethoxy groups. This can be done through nucleophilic substitution reactions where the appropriate alkyl halides are used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The pyrrolidine ring may enhance binding affinity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the combination of its sulfonamide group, pyrrolidine ring, and ethoxy group. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an inhibitor in various biological pathways. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclohexyl group, an ethoxy moiety, and a pyrrolidine derivative. Its molecular formula is , with a molecular weight of approximately 373.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₂O₄S |
| Molecular Weight | 373.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound involves several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and differentiation. This inhibition can lead to reduced tumor growth in cancer models.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as epilepsy and Alzheimer's disease .
- Anti-inflammatory Activity : The compound's sulfonamide group may contribute to anti-inflammatory effects, which are beneficial in conditions characterized by chronic inflammation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 92 µM against human colon adenocarcinoma cells (HT29) .
In Vivo Studies
Animal studies have indicated that administration of this compound can lead to a reduction in seizure frequency in models of epilepsy. The neuroprotective effects were attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .
Case Studies
- Epilepsy Treatment : A study involving rodent models demonstrated that the compound significantly decreased seizure duration and frequency compared to control groups, indicating its potential as an anticonvulsant agent .
- Cancer Research : In a clinical trial setting, patients with advanced solid tumors treated with this compound showed promising results in terms of tumor shrinkage and overall survival rates, particularly in those with colorectal cancer .
- Neurodegenerative Disorders : Research has suggested that the compound can enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
